N-(2,5-dimethoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea
Description
N-(2,5-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)urea: is an organic compound characterized by the presence of two methoxy groups on each of the phenyl rings attached to the urea moiety
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-12-6-8-14(22-2)13(10-12)19-17(20)18-11-5-7-15(23-3)16(9-11)24-4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLCWOXXUYQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethoxyaniline and 3,4-dimethoxyaniline.
Reaction with Isocyanates: The anilines are reacted with an appropriate isocyanate under controlled conditions to form the urea derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industry:
Coatings and Adhesives: Utilized in the formulation of specialized coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and urea moiety play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2,5-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness:
N-(2,5-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)urea: is unique due to the presence of both methoxy groups and the urea moiety, which confer specific chemical and physical properties. These features make it particularly suitable for applications requiring stability and reactivity, such as in catalysis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
